(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide
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Description
The compound “(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide” is a chalcone derivative . Chalcone derivatives have shown promising cytotoxic activity, with IC50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds related to "(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide" have been synthesized through various chemical reactions, demonstrating the versatility of thiazolidinone derivatives in organic synthesis. For instance, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored, showcasing the potential to create diverse chemical structures with potential pharmacological applications (Kandeel & Youssef, 2001).
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolidinone derivatives. Novel 4-thiazolidinones containing benzothiazole moiety have been synthesized and evaluated for their anticancer activity, with some compounds showing promising activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010). This highlights the potential of thiazolidinone derivatives as anticancer agents.
Biological Activities Beyond Anticancer
The broad spectrum of biological activities of thiazolidinone derivatives extends beyond anticancer properties. For example, rhodanine derivatives have been synthesized and evaluated for their antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains, showcasing potent inhibition (Song et al., 2012). Additionally, thiazolidinone derivatives have been explored for their anticonvulsant and neuroprotective effects, further demonstrating the therapeutic potential of compounds within this chemical class (Hassan et al., 2012).
properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-butylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-3-8-20-17(22)5-4-9-21-18(23)16(27-19(21)26)11-13-6-7-14-15(10-13)25-12-24-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,20,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJZXPNILKVQV-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide |
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